molecular formula C14H13N5OS2 B12182301 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12182301
M. Wt: 331.4 g/mol
InChI Key: UKYZFCDFQUSERE-UHFFFAOYSA-N
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Description

4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyridine ring, a thiazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-propyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Properties

Molecular Formula

C14H13N5OS2

Molecular Weight

331.4 g/mol

IUPAC Name

4-propyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide

InChI

InChI=1S/C14H13N5OS2/c1-2-5-10-12(22-19-18-10)13(20)17-14-16-11(8-21-14)9-6-3-4-7-15-9/h3-4,6-8H,2,5H2,1H3,(H,16,17,20)

InChI Key

UKYZFCDFQUSERE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3

Origin of Product

United States

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